Boc-Leu-ONp
CAS No.: 3350-19-4
Cat. No.: VC21551705
Molecular Formula: C17H24N2O6
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3350-19-4 |
---|---|
Molecular Formula | C17H24N2O6 |
Molecular Weight | 352.4 g/mol |
IUPAC Name | (4-nitrophenyl) 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Standard InChI | InChI=1S/C17H24N2O6/c1-11(2)10-14(18-16(21)25-17(3,4)5)15(20)24-13-8-6-12(7-9-13)19(22)23/h6-9,11,14H,10H2,1-5H3,(H,18,21) |
Standard InChI Key | HCKZUUZDQIKPEF-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
SMILES | CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Composition
Boc-Leu-ONp (tert-butoxycarbonyl-L-leucine 4-nitrophenyl ester) possesses the molecular formula C13H18N2O4. The compound consists of three primary structural components: the tert-butoxycarbonyl (Boc) protecting group, the leucine amino acid residue, and the 4-nitrophenyl ester group. The Boc group attaches to the amino terminus of leucine, effectively protecting this reactive site during chemical reactions. The carboxyl terminus of leucine is esterified with 4-nitrophenol, creating an activated ester that facilitates nucleophilic attack in subsequent coupling reactions.
Physical Properties
Boc-Leu-ONp typically exists as a crystalline solid at room temperature. Its physical properties include moderate solubility in common organic solvents such as dichloromethane, chloroform, dimethylformamide, and tetrahydrofuran, but limited solubility in water and highly polar solvents. The presence of the 4-nitrophenyl group contributes to its characteristic light yellow color, which serves as a visual indicator during chemical reactions. The nitrophenyl ester bond is susceptible to hydrolysis, making the compound relatively unstable in aqueous environments, particularly under basic conditions.
Structural Characteristics
The three-dimensional structure of Boc-Leu-ONp features several key elements that contribute to its chemical behavior. The tert-butoxycarbonyl (Boc) group provides steric hindrance that shields the amino group of leucine from unwanted reactions. This bulky protecting group is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions. The leucine side chain contributes hydrophobic properties to the molecule, influencing its solubility profile and interactions with biological systems. The 4-nitrophenyl ester group serves as a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack, which is essential for its role in peptide coupling reactions.
Synthesis Methods
Laboratory Synthesis Procedures
The synthesis of Boc-Leu-ONp typically involves the esterification of Boc-protected leucine (Boc-Leu) with 4-nitrophenol. This reaction is commonly facilitated using coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is generally conducted in an organic solvent such as dichloromethane at room temperature.
A typical laboratory synthesis procedure involves the following steps:
-
Dissolving Boc-Leu in anhydrous dichloromethane
-
Adding 4-nitrophenol (typically in equimolar amounts)
-
Adding DCC or another coupling reagent
-
Stirring the reaction mixture at room temperature for 12-24 hours
-
Filtering off the precipitated dicyclohexylurea byproduct
-
Purifying the product through column chromatography or recrystallization
Industrial Production Techniques
Industrial production of Boc-Leu-ONp follows similar synthetic routes but is optimized for large-scale production. The process often employs automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the coupling process. Alternative coupling reagents such as HBTU/HOBt (as seen in peptide synthesis approaches) or PyBOP may be used to improve yields and reduce production costs . Continuous flow chemistry techniques have also been explored to enhance production efficiency and reduce waste generation.
Quality Control and Purification
Quality control and purification of Boc-Leu-ONp are critical for ensuring its effectiveness in research applications. Purification typically involves multiple steps, including:
-
Silica gel column chromatography using appropriate solvent systems
-
Recrystallization from suitable solvent mixtures
-
High-performance liquid chromatography for analytical-grade purity
Quality assessment includes verification of purity through melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis. The compound's optical purity is also crucial, as the stereochemistry of the leucine residue significantly impacts its effectiveness in peptide synthesis and enzyme assays.
Applications in Scientific Research
Role in Peptide Synthesis
Boc-Leu-ONp serves as a valuable building block in peptide synthesis, where it functions as an activated amino acid derivative for the formation of peptide bonds. The Boc protecting group shields the amino terminus of leucine from unwanted reactions, while the 4-nitrophenyl ester activates the carboxyl terminus for nucleophilic attack by another amino acid's amino group. This activation significantly enhances the efficiency of peptide bond formation, allowing for high yields under mild conditions.
In segment condensation methods of peptide synthesis, Boc-protected amino acids are essential components. For example, in the synthesis of sequential polydepsipeptides like Boc-(Leu-Leu-Lac)3-Leu-Leu-OEt, Boc protection plays a crucial role in the systematic assembly of the target molecule . The compound's reactivity profile makes it particularly useful in cases where traditional coupling methods might be less effective due to steric hindrance or other challenging reaction conditions.
Utility in Enzyme Assays
Boc-Leu-ONp functions as a substrate in enzyme assays, particularly for studying the activity of proteases and other enzymes that cleave peptide bonds. When the compound undergoes enzymatic hydrolysis, 4-nitrophenol is released, which can be detected spectrophotometrically at 405 nm, providing a convenient method for monitoring enzyme activity. This property makes Boc-Leu-ONp valuable for:
-
Determining enzyme kinetics parameters (Km and Vmax)
-
Screening for enzyme inhibitors
-
Studying substrate specificity of various proteases
-
Investigating the effects of environmental conditions on enzyme activity
Research has demonstrated that viral proteases, such as human cytomegalovirus protease, can hydrolyze Boc-amino acid-ONp substrates with varying degrees of efficiency depending on the amino acid residue. This finding has contributed to our understanding of viral protease specificity and the development of potential antiviral strategies.
Contributions to Drug Development
Boc-Leu-ONp has played a role in the development of peptide-based drugs and therapeutic agents. Its utility in peptide synthesis has facilitated the production of bioactive peptides that serve as lead compounds in drug discovery programs. The compound's ability to introduce leucine residues into peptides is particularly valuable, as leucine often contributes to the structural stability and biological activity of peptide-based pharmaceuticals.
In recent research, Boc-protected amino acids have been employed in the synthesis of lipopeptaibols and their analogues, which exhibit promising anticancer activity. For example, compounds synthesized using Boc-protected amino acids have demonstrated significant growth inhibition against various human breast cancer cell lines, including MDA-MB-231, T47D, and MCF-7 . This research avenue highlights the broader implications of Boc-protected amino acid chemistry in modern drug development.
Chemical Reactivity
Hydrolysis Reactions
Boc-Leu-ONp undergoes hydrolysis under both acidic and basic conditions, though the products and reaction mechanisms differ significantly. Under basic conditions, the 4-nitrophenyl ester bond is cleaved, releasing 4-nitrophenol and yielding Boc-Leu. This reaction proceeds through nucleophilic attack by a hydroxide ion at the carbonyl carbon, followed by the collapse of the tetrahedral intermediate and expulsion of the 4-nitrophenolate anion.
Under acidic conditions, two distinct reactions may occur:
-
Hydrolysis of the 4-nitrophenyl ester bond, leading to Boc-Leu and 4-nitrophenol
-
Cleavage of the Boc protecting group, yielding tert-butyl alcohol, carbon dioxide, and Leu-ONp
The latter reaction is particularly significant in peptide synthesis, as it allows for the selective removal of the Boc group while maintaining the activated ester for subsequent coupling reactions.
Substitution Mechanisms
Nucleophilic substitution reactions represent a crucial aspect of Boc-Leu-ONp's chemical behavior, particularly in peptide synthesis. When exposed to nucleophiles such as amines, the compound undergoes aminolysis of the 4-nitrophenyl ester, leading to the formation of amide bonds. This reaction proceeds via the following mechanism:
-
Nucleophilic attack by the amine nitrogen at the carbonyl carbon
-
Formation of a tetrahedral intermediate
-
Collapse of the intermediate with the expulsion of 4-nitrophenolate
-
Proton transfer to yield the amide product and 4-nitrophenol
This substitution mechanism forms the basis for peptide bond formation in both solution and solid-phase peptide synthesis techniques. The rate of this reaction is influenced by factors such as the nucleophilicity of the attacking amine, the solvent system, and the presence of catalysts or bases.
Reaction Products and Yields
The primary products formed during reactions involving Boc-Leu-ONp vary depending on the reaction conditions and nucleophiles present:
-
Hydrolysis under basic conditions yields Boc-Leu and 4-nitrophenol
-
Acidic deprotection followed by hydrolysis yields leucine and 4-nitrophenol, along with tert-butyl alcohol and carbon dioxide
-
Aminolysis with primary amines produces Boc-Leu-NH-R (where R is the amine substituent) and 4-nitrophenol
Reaction yields typically range from 70% to 95%, depending on the specific conditions employed. Factors that influence yield include reaction time, temperature, solvent choice, and the presence of catalysts. Optimized conditions for peptide coupling using Boc-Leu-ONp often involve the use of polar aprotic solvents such as DMF or N-methylpyrrolidone, along with bases such as triethylamine or N-methylmorpholine to neutralize the 4-nitrophenol produced during the reaction.
Comparative Analysis with Similar Compounds
Related Boc-Protected Amino Acid Derivatives
Boc-Leu-ONp belongs to a family of Boc-protected amino acid 4-nitrophenyl esters, which includes analogues derived from various amino acids. These compounds share similar structural features but exhibit distinct reactivity patterns based on their amino acid side chains. Some notable examples include:
-
Boc-Gly-ONp (tert-butoxycarbonyl-glycine 4-nitrophenyl ester)
-
Boc-Ala-ONp (tert-butoxycarbonyl-alanine 4-nitrophenyl ester)
-
Boc-Val-ONp (tert-butoxycarbonyl-valine 4-nitrophenyl ester)
Each of these compounds serves as an activated amino acid derivative for peptide synthesis and enzyme assays, but their specific applications may vary based on the properties of their respective amino acid residues.
Structural Analogues and Functional Equivalents
Beyond the family of Boc-protected amino acid 4-nitrophenyl esters, Boc-Leu-ONp has several structural analogues and functional equivalents that serve similar purposes in peptide chemistry. These include:
-
Fmoc-Leu-ONp (9-fluorenylmethoxycarbonyl-leucine 4-nitrophenyl ester): Uses a different protecting group
-
Boc-Leu-OSu (tert-butoxycarbonyl-leucine N-hydroxysuccinimide ester): Contains an N-hydroxysuccinimide activated ester
-
Boc-Leu-OBt (tert-butoxycarbonyl-leucine 1-hydroxybenzotriazole ester): Features a 1-hydroxybenzotriazole activated ester
These alternative compounds offer varying degrees of reactivity and stability, providing researchers with options to suit specific synthetic requirements.
Performance Comparison
To facilitate comparison between Boc-Leu-ONp and related compounds, the following table summarizes key performance characteristics:
Compound | Protecting Group | Activated Ester | Deprotection Conditions | Coupling Efficiency | Stability in Storage |
---|---|---|---|---|---|
Boc-Leu-ONp | Boc | 4-nitrophenyl | Acidic (TFA, HCl) | High | Moderate |
Fmoc-Leu-ONp | Fmoc | 4-nitrophenyl | Basic (piperidine) | High | Good |
Boc-Leu-OSu | Boc | N-hydroxysuccinimide | Acidic (TFA, HCl) | Very high | Good |
Boc-Leu-OBt | Boc | 1-hydroxybenzotriazole | Acidic (TFA, HCl) | High | Limited |
Z-Leu-ONp | Z (Cbz) | 4-nitrophenyl | Hydrogenolysis | High | Good |
The choice between these compounds typically depends on specific requirements of the synthetic strategy, including compatibility with other protecting groups, required reaction conditions, and the nature of the target peptide.
Biological Activity and Research Findings
Enzymatic Studies
Compound | MDA-MB 231 (% growth inhibition) | T47D (% growth inhibition) | MCF-7 (% growth inhibition) |
---|---|---|---|
Boc-Leu-Aib-OMe | 20 | 12 | 28 |
Boc-Ala-Leu-Aib-OMe | 7 | 3 | 43 |
Boc-Ile-Leu-OMe | 12 | 28 | 30 |
Boc-Ser-Ile-Leu-OMe | 14 | 24 | 24 |
Boc-Ala-Leu-Aib-Ser-Ile-Leu-OMe | 27 | 0 | 21 |
This data, derived from research on peptide derivatives , illustrates the potential of Boc-protected amino acid derivatives in developing novel anticancer agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume